RU5135

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

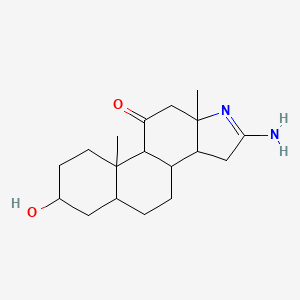

C18H28N2O2 |

|---|---|

Poids moléculaire |

304.4 g/mol |

Nom IUPAC |

2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one |

InChI |

InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20) |

Clé InChI |

LLAKESJIQFAQJA-UHFFFAOYSA-N |

SMILES canonique |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CC(=N4)N)C)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Amidine Steroid RU5135

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and pharmacological actions of RU5135, a potent convulsant steroid derivative. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. This document details the compound's mechanism of action as a dual antagonist of GABAa and glycine receptors, presents its known chemical and physical properties in a structured format, and outlines key experimental methodologies for its study.

Chemical and Physical Properties

This compound is a synthetic organic compound classified as an amidine steroid. Its core structure is an androstane skeleton, which is characteristic of steroid hormones. The following tables summarize the known identifiers and physicochemical properties of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (3α,5β)-3-Hydroxy-16-imino-17-aza-androstan-11-one |

| CAS Number | 78774-26-2 |

| Chemical Formula | C₁₈H₂₈N₂O₂ |

| Molecular Weight | 304.43 g/mol |

| SMILES | C[C@]12CC--INVALID-LINK--CC[C@H]3O">C@HC4=CC(=O)C[C@H]4C |

| InChI | InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10-,11+,12+,13+,16-,17+,18+/m1/s1 |

| Synonyms | RU-5135, R-5135 |

Table 2: Physicochemical Properties

| Property | Value |

| XLogP3 | 2.6 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 63.8 Ų |

| Heavy Atom Count | 22 |

| Complexity | 468 |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

Mechanism of Action and Signaling Pathways

This compound exerts its potent effects on the central nervous system primarily through the antagonism of two major inhibitory neurotransmitter receptors: the γ-aminobutyric acid type A (GABAa) receptor and the glycine receptor (GlyR). This dual antagonism disrupts normal inhibitory neurotransmission, leading to hyperexcitability and convulsant activity.

Antagonism of the GABAa Receptor

This compound acts as a competitive antagonist at the GABAa receptor, the primary mediator of fast inhibitory neurotransmission in the brain.[1] It binds to the receptor at a site that overlaps with the binding site for the endogenous agonist GABA. By competitively inhibiting GABA binding, this compound prevents the opening of the receptor's associated chloride ion channel. This blockade of chloride influx prevents the hyperpolarization of the postsynaptic neuron, thereby reducing the inhibitory postsynaptic potential (IPSP) and increasing neuronal excitability.

Antagonism of the Glycine Receptor

In the spinal cord and brainstem, this compound is a potent antagonist of the glycine receptor, another important ligand-gated chloride channel responsible for inhibitory neurotransmission.[2] Its action at the glycine receptor is similar to that of the classic glycine antagonist, strychnine. This compound binds to the glycine receptor and prevents the binding of glycine, thereby inhibiting the influx of chloride ions and reducing inhibitory signaling. This effect contributes significantly to its convulsant properties.

Experimental Protocols

The following sections provide overviews of key experimental methodologies used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay: [³⁵S]TBPS Displacement

This assay is used to determine the affinity of this compound for the GABAa receptor ionophore binding site, which is labeled by the radioligand [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS).

Objective: To quantify the binding affinity of this compound to the GABAa receptor complex.

Materials:

-

Synaptic membrane preparation from rodent cerebral cortex.

-

[³⁵S]TBPS (specific activity ~80-120 Ci/mmol).

-

This compound stock solution.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 200 mM NaCl).

-

Non-specific binding control (e.g., 10 µM picrotoxin).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize rodent cerebral cortex in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the incubation buffer.

-

Assay Setup: In a series of microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [³⁵S]TBPS (typically 1-2 nM), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific [³⁵S]TBPS binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to a Ki (inhibition constant).

Electrophysiology: Patch-Clamp Recording

Patch-clamp electrophysiology is employed to directly measure the effects of this compound on the function of GABAa and glycine receptors in individual neurons.

Objective: To characterize the antagonistic effects of this compound on GABA- and glycine-evoked currents.

Materials:

-

Cultured neurons or acute brain slices.

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries for pulling micropipettes.

-

Intracellular solution (e.g., containing KCl or CsCl).

-

Extracellular solution (artificial cerebrospinal fluid, aCSF).

-

GABA and glycine stock solutions.

-

This compound stock solution.

-

Drug application system (e.g., perfusion or puffer).

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

-

Pipette Preparation: Pull glass micropipettes and fill with intracellular solution.

-

Seal Formation: Approach a neuron with the micropipette and form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell recording configuration.

-

Current Recording: Clamp the neuron at a specific holding potential (e.g., -60 mV) and record baseline membrane current.

-

Agonist Application: Apply a known concentration of GABA or glycine to evoke an inward chloride current.

-

Antagonist Application: Co-apply this compound with the agonist or pre-apply this compound before agonist application.

-

Data Acquisition and Analysis: Record the changes in the agonist-evoked current in the presence of this compound. Analyze the reduction in current amplitude to determine the potency and mechanism of antagonism (e.g., competitive vs. non-competitive).

Conclusion

This compound is a valuable pharmacological tool for studying the roles of GABAergic and glycinergic inhibition in the central nervous system. Its potent and dual antagonistic action at GABAa and glycine receptors makes it a powerful convulsant agent for in vitro and in vivo models of epilepsy and neuronal hyperexcitability. The experimental protocols outlined in this guide provide a foundation for the further investigation of this and similar compounds. Further research is warranted to fully elucidate its binding site and to explore the potential for developing more selective antagonists based on its unique steroid structure.

References

RU5135: A Technical Guide to its Selectivity for Glycine vs. GABA Receptors

A Comprehensive Analysis for Researchers and Drug Development Professionals

The steroid derivative RU5135 has demonstrated notable antagonistic activity at two of the primary inhibitory neurotransmitter receptors in the central nervous system: the glycine receptor (GlyR) and the γ-aminobutyric acid type A (GABAA) receptor. Understanding the selectivity of this compound for these two critical targets is paramount for its potential development as a pharmacological tool or therapeutic agent. This technical guide provides an in-depth analysis of the selectivity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

The antagonistic potency of this compound at both glycine and GABAA receptors has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve. A higher pA2 value indicates greater antagonist potency.

Based on electrophysiological studies, this compound exhibits a clear preference for the GABAA receptor over the glycine receptor. The pA2 value for this compound in antagonizing the GABA analogue muscimol at the GABAA receptor in the rat cuneate nucleus was determined to be 8.31.[1][2] In contrast, its pA2 value for antagonizing glycine at the glycine receptor in the rat optic nerve was 7.67.[1][2] This indicates that this compound is a more potent antagonist at the GABAA receptor.

Further studies on the human homomeric alpha1 glycine receptor have corroborated the potent antagonistic nature of this compound at this receptor subtype, with a rank order of potency placing it above the classical glycine receptor antagonist, strychnine.[3]

| Parameter | GABAA Receptor | Glycine Receptor | Reference |

| pA2 Value | 8.31 | 7.67 | [1][2] |

| Agonist Antagonized | Muscimol | Glycine | [1][2] |

| Experimental Preparation | Rat Cuneate Nucleus | Rat Optic Nerve | [1][2] |

| Antagonism Type | Competitive | Competitive | [1][2] |

Experimental Protocols

Electrophysiological Determination of pA2 Values

The pA2 values for this compound were determined through extracellular electrophysiological recordings from isolated preparations of the rat cuneate nucleus and optic nerve.

Preparation of Rat Cuneate Nucleus and Optic Nerve Slices:

-

Animal Euthanasia and Dissection: Male Sprague-Dawley rats are humanely euthanized in accordance with institutional guidelines. The brainstem is rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF). The cuneate nucleus and optic nerves are carefully dissected.

-

Slicing: For the cuneate nucleus, transverse slices (typically 300-400 µm thick) are prepared using a vibratome. The optic nerves are used as whole preparations.

-

Incubation: The preparations are allowed to equilibrate in oxygenated aCSF at room temperature for at least one hour before recording.

Electrophysiological Recording:

-

Recording Chamber: The slice or optic nerve is transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate.

-

Extracellular Recording: Extracellular field potentials are recorded using glass microelectrodes filled with aCSF, positioned in the appropriate nuclear region or along the optic nerve.

-

Agonist Application: Dose-response curves are generated for the respective agonists, muscimol for the cuneate nucleus (GABAA receptors) and glycine for the optic nerve (glycine receptors). The agonists are applied via the perfusion solution at increasing concentrations.

-

Antagonist Application: The preparation is then incubated with a fixed concentration of this compound for a sufficient period to reach equilibrium. The agonist dose-response curve is then re-determined in the presence of this compound. This is repeated for several concentrations of this compound.

-

Data Analysis and pA2 Calculation: The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the linear regression of the Schild plot provides the pA2 value.

FLIPR Membrane Potential Assay

The functional antagonism of this compound at the human alpha1 glycine receptor was also characterized using a fluorescence-based high-throughput screening assay, the FLIPR Membrane Potential (FMP) assay.

Cell Culture and Plating:

-

A stable HEK293 cell line expressing the human homomeric alpha1 glycine receptor is used.

-

Cells are cultured in appropriate media and conditions.

-

Cells are seeded into 384-well black-walled, clear-bottom microplates and grown to confluence.

Dye Loading:

-

The cell culture medium is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The cells are then incubated with a membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye pair) in the dark at 37°C for a specified time (e.g., 30-60 minutes).

Compound Addition and Fluorescence Reading:

-

The microplate is placed in a FLIPR instrument.

-

A baseline fluorescence reading is taken.

-

This compound or other antagonists are added to the wells and incubated for a set period.

-

The agonist (glycine) is then added, and the change in fluorescence intensity is monitored in real-time. The activation of the glycine receptor, a chloride channel, leads to a change in membrane potential, which is detected as a change in the fluorescence of the dye.

Data Analysis:

-

The fluorescence signal is normalized and used to generate dose-response curves for the agonist in the presence and absence of the antagonist.

-

From these curves, parameters such as IC50 (for antagonists) or EC50 (for agonists) can be calculated.

Signaling Pathways of Glycine and GABAA Receptors

Both glycine and GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Their activation leads to an influx of chloride ions (Cl-), resulting in hyperpolarization of the postsynaptic membrane and a decrease in the likelihood of firing an action potential.

Conclusion

The available data clearly indicate that this compound is a competitive antagonist at both glycine and GABAA receptors, with a notable selectivity for the GABAA receptor. This selectivity profile, quantified by pA2 values, makes this compound a valuable pharmacological tool for dissecting the relative contributions of these two inhibitory systems in various physiological and pathological processes. Further research to determine its binding affinities (Ki values) at different receptor subtypes and to elucidate its in vivo effects will be crucial in fully understanding its potential applications in neuroscience research and drug development.

References

- 1. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional characterisation of the human alpha1 glycine receptor in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of CAS Number 78774-26-2 (RU5135)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research applications and pharmacological profile of the compound identified by CAS number 78774-26-2, commonly known as RU5135.[1][2][3] this compound is a synthetically derived amidine steroid that has been instrumental in the study of inhibitory neurotransmitter systems.[1] Its primary mechanism of action is as a potent, competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor, with a secondary, less potent antagonistic activity at the glycine receptor.[2][4] This dual antagonism makes this compound a valuable pharmacological tool for dissecting the roles of these two primary inhibitory neurotransmitter systems in the central nervous system. This document will detail the known quantitative pharmacological data, provide an in-depth look at the experimental protocols used to characterize this compound, and present visual diagrams of its mechanism of action and related experimental workflows.

Introduction to this compound

This compound, with the chemical formula C18H28N2O2 and a molecular weight of 304.43 g/mol , is a novel convulsant amidine steroid.[1] It is also referred to by its synonyms RU-5135 and R-5135.[2][3][5] The compound's primary significance in neuroscience research stems from its function as a selective antagonist of inhibitory amino acid receptors.[2] Specifically, it acts as a competitive antagonist at the GABAA receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the brain.[1][2] Additionally, this compound has been shown to antagonize the glycine receptor, another important inhibitory ligand-gated ion channel, although with lower potency.[2][4] This profile allows researchers to investigate the physiological and pathological roles of GABAergic and glycinergic signaling.

Quantitative Pharmacological Data

The antagonistic potency of this compound at its primary targets has been quantified using various experimental paradigms. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Receptor/System | Species/Tissue | Reference |

| pA2 | 8.31 | GABAA Receptor (antagonism of muscimol) | Rat cuneate nucleus | [2] |

| pA2 | 7.67 | Glycine Receptor (antagonism of glycine) | Rat optic nerve | [2] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Mechanism of Action

This compound exerts its effects by competitively binding to the orthosteric binding site of the GABAA receptor, the same site where the endogenous agonist GABA binds.[2] This competitive antagonism prevents GABA from binding and activating the receptor, thereby inhibiting the influx of chloride ions and reducing neuronal hyperpolarization. At the glycine receptor, this compound is also believed to act as a competitive antagonist at the glycine binding site.[2][4]

The following diagram illustrates the signaling pathway of the GABAA receptor and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound as a GABAA and glycine receptor antagonist has relied on specific electrophysiological and pharmacological assays. Below are detailed methodologies for key experiments.

Schild Analysis for pA2 Determination

The pA2 value, a measure of competitive antagonist potency, is determined using Schild analysis. This method involves generating agonist concentration-response curves in the absence and presence of various concentrations of the antagonist.

Experimental Workflow:

Methodology:

-

Tissue Preparation: Isolated tissues, such as rat cuneate nucleus slices for GABAA receptor studies or rat optic nerve for glycine receptor studies, are prepared and maintained in a suitable physiological solution.[2]

-

Control Concentration-Response Curve: The tissue is exposed to increasing concentrations of an agonist (e.g., muscimol for GABAA receptors, glycine for glycine receptors), and the resulting physiological response (e.g., change in membrane potential or firing rate) is measured to establish a baseline concentration-response curve.

-

Antagonist Incubation: After a washout period, the tissue is incubated with a fixed concentration of this compound for a sufficient time to reach equilibrium.

-

Agonist Concentration-Response in Presence of Antagonist: While still in the presence of this compound, a second agonist concentration-response curve is generated.

-

Repeat for Multiple Antagonist Concentrations: Steps 3 and 4 are repeated with several different concentrations of this compound.

-

Data Analysis: The dose ratio (DR) is calculated for each concentration of this compound. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.

-

Schild Plot Construction: A Schild plot is constructed by plotting the logarithm of (Dose Ratio - 1) against the logarithm of the molar concentration of this compound.

-

pA2 Determination: For a competitive antagonist, the data points on the Schild plot should lie on a straight line with a slope of 1. The x-intercept of this line is equal to the pA2 value.

Research Applications of this compound

The specific and potent antagonist activity of this compound at GABAA and glycine receptors makes it a valuable tool in several areas of neuroscience research:

-

Characterization of Inhibitory Synaptic Transmission: this compound can be used to block GABAergic and glycinergic neurotransmission, allowing researchers to isolate and study other synaptic inputs and to understand the contribution of inhibitory signaling to neural circuit function.

-

Investigation of Epilepsy and Seizure Mechanisms: As a convulsant, this compound can be used in animal models to induce seizure-like activity, providing a means to study the underlying pathophysiology of epilepsy and to screen for potential anti-convulsant drugs.

-

Elucidation of GABAA and Glycine Receptor Subtype Function: By comparing the effects of this compound with more subtype-selective antagonists, researchers can begin to dissect the specific roles of different GABAA and glycine receptor subtypes in various physiological processes.

-

Pharmacological Profiling of Novel Compounds: this compound can be used as a reference compound in binding assays and functional screens to identify and characterize new molecules that interact with the GABAA or glycine receptor.

Conclusion

This compound (CAS 78774-26-2) is a well-characterized competitive antagonist of GABAA and glycine receptors. Its utility in neuroscience research is firmly established, providing a reliable pharmacological tool for the investigation of inhibitory neurotransmission and its role in health and disease. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize this compound in their studies. Future research may further elucidate the subtype selectivity of this compound and explore its potential in developing models of neurological disorders.

References

- 1. Pa2 determination | PPTX [slideshare.net]

- 2. How should values of pA2 and affinity constants for pharmacological competitive antagonists be estimated? | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

The Influence of RU5135 on Inhibitory Postsynaptic Potentials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuropharmacology, the intricate modulation of synaptic transmission remains a cornerstone of therapeutic discovery. Inhibitory postsynaptic potentials (IPSPs), primarily mediated by the neurotransmitter γ-aminobutyric acid (GABA) acting on GABAA receptors, are fundamental to regulating neuronal excitability and maintaining the delicate balance of neural circuits. The steroid derivative RU5135 has emerged as a significant tool for probing these inhibitory mechanisms. This technical guide provides an in-depth analysis of the effects of this compound on inhibitory postsynaptic potentials, consolidating available data, outlining detailed experimental protocols, and visualizing key pathways and workflows to support advanced research and development in this domain.

Mechanism of Action: Competitive Antagonism at the GABAA Receptor

This compound, a synthetic steroid derivative, functions as a competitive antagonist at the GABAA receptor.[1] This mode of action entails the direct competition of this compound with the endogenous ligand, GABA, for binding to the receptor's active site. Unlike agonists, which activate the receptor upon binding, or allosteric modulators, which bind to a different site to enhance or diminish the receptor's response to GABA, a competitive antagonist like this compound binds to the agonist site but does not activate the receptor. This binding event physically occludes GABA from binding, thereby preventing the opening of the associated chloride ion channel and the subsequent hyperpolarization of the postsynaptic membrane that constitutes an IPSP.

Biochemical studies have demonstrated that this compound shares a common site of action with the classical competitive GABAA receptor antagonist, bicuculline, a site that is distinct from that of the non-competitive antagonist picrotoxin.[2] This further solidifies its classification as a competitive antagonist. Molecular modeling studies have identified key structural features of GABAA antagonists, including this compound (also referred to as R-5135), that are crucial for their receptor recognition and binding, contributing to their antagonistic properties.[3] While it is a potent antagonist of GABAergic transmission, it is noteworthy that in some experimental preparations, this compound has been observed to have a less pronounced effect on the overall inhibition of neuronal firing mediated by GABA compared to its potent antagonism of glycine receptors.[4]

Quantitative Data on this compound Activity

The available quantitative data for this compound primarily characterizes its antagonistic potency in functional assays. A key parameter used to quantify the potency of a competitive antagonist is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.

| Parameter | Value | Experimental Preparation | Agonist | Reference |

| pA2 | 8.31 | Isolated rat cuneate nucleus | Muscimol (GABA analogue) | [2] |

Note: The absence of specific data on IPSP modulation by this compound in the current literature highlights a potential area for future research to further elucidate its precise effects at the synaptic level.

Experimental Protocols

The investigation of the effects of this compound on inhibitory postsynaptic potentials necessitates rigorous experimental designs, primarily centered around electrophysiological techniques. The following protocols provide a detailed methodology for such studies.

Brain Slice Preparation and Maintenance

-

Animal Model: Sprague-Dawley rats (postnatal day 15-30) are a commonly used model.

-

Anesthesia and Perfusion: Animals are deeply anesthetized with isoflurane or a similar anesthetic, followed by transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices (300-400 µm thick) containing the brain region of interest (e.g., hippocampus, cortex) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording of Inhibitory Postsynaptic Currents (IPSCs)

-

Recording Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at room temperature or a more physiological temperature (30-32°C). Neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Pipette Solution: Patch pipettes (3-6 MΩ resistance) are filled with an internal solution designed to isolate IPSCs. A typical composition (in mM) is: 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.3 Na-GTP, and 5 QX-314 (to block voltage-gated sodium channels). The pH is adjusted to 7.3 with CsOH. The high chloride concentration will result in inward IPSCs at a holding potential of -70 mV.

-

Recording Procedure:

-

Establish a gigaohm seal between the patch pipette and the membrane of the target neuron.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

To isolate GABAA receptor-mediated IPSCs, bath-apply antagonists for ionotropic glutamate receptors, such as 20 µM CNQX or DNQX for AMPA/kainate receptors and 50 µM APV for NMDA receptors.

-

Record baseline spontaneous IPSCs (sIPSCs) or miniature IPSCs (mIPSCs) in the presence of 1 µM tetrodotoxin (TTX) to block action potentials. Evoked IPSCs (eIPSCs) can be elicited by placing a stimulating electrode in the vicinity of the recorded neuron.

-

-

Application of this compound: After a stable baseline recording is obtained, this compound is bath-applied at various concentrations. The effects on IPSC amplitude, frequency, and decay kinetics are then measured.

-

Data Analysis: IPSCs are analyzed using appropriate software (e.g., Clampfit, Mini Analysis). Key parameters to quantify include:

-

Amplitude: The peak current of the IPSC.

-

Frequency: The number of IPSCs occurring per unit of time.

-

Decay Time Constant (τ): A measure of the duration of the IPSC, often fitted with a single or double exponential function.

-

Charge Transfer: The integral of the IPSC, representing the total charge that flows during the event.

-

Visualizations

Signaling Pathway of GABAergic Inhibition and this compound Antagonism```dot

References

- 1. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and molecular modeling of GABAA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuropharmacology of RU5135

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuropharmacology of the synthetic steroid derivative, RU5135. It is a potent neuroactive compound with a dual antagonist profile, targeting two major classes of inhibitory neurotransmitter receptors in the central nervous system: the γ-aminobutyric acid type A (GABAA) receptors and the glycine receptors. This document collates the available quantitative data on its receptor affinity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action to facilitate a deeper understanding for research and drug development purposes.

Introduction

This compound is a synthetic amidine steroid that has been characterized as a potent convulsant.[1] Its neuropharmacological properties stem from its ability to act as a competitive antagonist at both GABAA and glycine receptors. This dual antagonism of the two primary rapid inhibitory neurotransmitter systems in the central nervous system underlies its significant excitatory effects. Understanding the specifics of its interactions with these receptors is crucial for its use as a research tool to probe inhibitory neurotransmission and for elucidating the pharmacology of the GABAA and glycine receptor complexes.

Mechanism of Action

This compound exerts its effects by competitively blocking the action of endogenous agonists at GABAA and glycine receptors.

-

GABAA Receptor Antagonism : At the GABAA receptor, this compound acts as a competitive antagonist, sharing a common binding site with the classical competitive antagonist, bicuculline.[2] It has been demonstrated that this compound is not competitive at the putative steroid binding site on the GABAA receptor.[3] This indicates that its antagonistic action is mediated through the GABA binding site or a closely related site, rather than the allosteric sites targeted by many neurosteroids.

-

Glycine Receptor Antagonism : this compound is also a potent antagonist of the glycine receptor, where it exhibits a strychnine-like mechanism of action.[4] This competitive antagonism at the glycine receptor contributes to its overall excitatory and convulsant properties, particularly in the spinal cord and brainstem where glycinergic inhibition is prominent.

The following diagram illustrates the antagonistic action of this compound at the GABAA receptor.

The following diagram illustrates the antagonistic action of this compound at the glycine receptor.

Quantitative Pharmacology

The antagonist potency of this compound has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to elicit the same response.

| Receptor Target | Agonist | Preparation | pA2 Value | Reference |

| GABAA Receptor | Muscimol | Rat Cuneate Nucleus | 8.31 | [2] |

| Glycine Receptor | Glycine | Rat Optic Nerve | 7.67 | [2] |

Experimental Protocols

The following are reconstructed experimental protocols for the determination of the pA2 values of this compound, based on the methodologies described in the cited literature.

Determination of pA2 at the GABAA Receptor

This protocol is based on the methods described by Simmonds and Turner (1985).[2]

Objective: To determine the pA2 value of this compound for its antagonism of muscimol-induced depolarization in the rat cuneate nucleus.

Preparation:

-

Slices of the cuneate nucleus are prepared from adult rats.

-

The slices are maintained in an organ bath superfused with physiological saline solution, gassed with 95% O2 / 5% CO2.

Electrophysiological Recording:

-

Extracellular recordings of neuronal responses are made from the cuneate nucleus slices.

-

A stable baseline response to the GABAA agonist muscimol is established by superfusing the tissue with a known concentration of muscimol.

-

Concentration-response curves for muscimol are generated by applying increasing concentrations of the agonist and recording the resulting depolarization.

Antagonist Application:

-

This compound is introduced into the superfusion medium at a fixed concentration.

-

After a period of equilibration with this compound, a new concentration-response curve for muscimol is generated in the presence of the antagonist.

-

This procedure is repeated for several different concentrations of this compound.

Data Analysis:

-

The dose-ratio for each concentration of this compound is calculated. The dose-ratio is the ratio of the EC50 of muscimol in the presence of the antagonist to the EC50 of muscimol in the absence of the antagonist.

-

A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of this compound.

-

The pA2 value is determined as the x-intercept of the Schild plot regression line.

The following diagram illustrates the workflow for determining the pA2 value of a competitive antagonist.

Determination of pA2 at the Glycine Receptor

This protocol is based on the methods described by Simmonds and Turner (1985).[2]

Objective: To determine the pA2 value of this compound for its antagonism of glycine-induced depolarization in the isolated rat optic nerve.

Preparation:

-

Optic nerves are dissected from adult rats.

-

The isolated optic nerves are mounted in a recording chamber and superfused with physiological saline.

Electrophysiological Recording:

-

The depolarization of the optic nerve in response to the application of glycine is recorded.

-

A baseline concentration-response curve for glycine is established.

Antagonist Application and Data Analysis:

-

The experimental procedure follows the same steps as described for the GABAA receptor pA2 determination (Section 4.1), with glycine as the agonist and the rat optic nerve as the tissue preparation.

-

Dose-ratios are calculated, and a Schild plot is constructed to determine the pA2 value of this compound at the glycine receptor.

Conclusion

This compound is a valuable pharmacological tool characterized by its potent competitive antagonism at both GABAA and glycine receptors. The quantitative data, primarily in the form of pA2 values, confirm its high affinity for these inhibitory receptors. The dual nature of its antagonism provides a powerful means to investigate the roles of both GABAergic and glycinergic inhibition in various neuronal circuits and behaviors. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel neuroactive compounds. Further research, particularly utilizing modern techniques such as patch-clamp electrophysiology on specific receptor subunit combinations and radioligand binding assays with subtype-selective ligands, would provide a more detailed understanding of the molecular determinants of this compound's activity.

References

- 1. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RU5135 in In Vivo Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of RU5135, a steroid derivative and potent antagonist of inhibitory neurotransmission, for in vivo electrophysiology studies. The following sections detail its mechanism of action, potential applications, and a generalized protocol for its use in rodent models.

Introduction

This compound is a research compound known for its dual antagonist activity at γ-aminobutyric acid (GABA) and glycine receptors. Specifically, it acts as a competitive antagonist at the bicuculline-sensitive site of GABAA receptors and the strychnine-sensitive site of glycine receptors[1]. This inhibitory action on two major inhibitory neurotransmitter systems makes it a powerful tool for investigating the role of tonic and phasic inhibition in neural circuits, synaptic plasticity, and network oscillations. However, researchers should be aware of its potential to induce epileptiform activity, particularly at higher concentrations or in cases of a compromised blood-brain barrier[2].

Applications in In Vivo Electrophysiology

-

Studying the Role of Inhibitory Tone: By blocking both GABAergic and glycinergic inhibition, this compound can be used to unmask excitatory inputs and study the underlying excitatory network dynamics.

-

Induction of Epileptiform Activity: this compound has been shown to induce seizure-like discharges in vivo, making it a potential tool for modeling epilepsy and studying the mechanisms of seizure generation[2].

-

Investigating Synaptic Plasticity: The modulation of inhibitory circuits is crucial for many forms of synaptic plasticity. This compound can be used to investigate how the removal of inhibition affects processes like long-term potentiation (LTP) and long-term depression (LTD).

-

Glucocorticoid Receptor Antagonism: While its primary described electrophysiological effects stem from its action on inhibitory amino acid receptors, this compound is also classified as a glucocorticoid receptor antagonist[3]. This property may be relevant in studies investigating the intersection of stress, steroid hormones, and neural activity.

Quantitative Data Summary

The available literature provides limited quantitative data for in vivo applications of this compound. The most relevant in vitro data on its antagonist potency is summarized below. Researchers should perform careful dose-response studies to determine the optimal in vivo concentration for their specific application.

| Parameter | Receptor Target | Value | Preparation | Reference |

| pA2 | Muscimol (GABAa Agonist) | 8.31 | Isolated rat cuneate nucleus | [1] |

| pA2 | Glycine | 7.67 | Isolated rat optic nerve | [1] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater potency.

Experimental Protocols

The following is a generalized protocol for the systemic administration of this compound during in vivo electrophysiological recording in a rodent model. This protocol is based on standard in vivo electrophysiology procedures and should be adapted to the specific experimental question.

Animal Preparation and Surgery

-

Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). Monitor the depth of anesthesia throughout the surgical procedure.

-

Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Perform a craniotomy over the brain region of interest.

-

Electrode Implantation: Slowly lower the recording electrode(s) (e.g., single tungsten microelectrodes, silicon probes) to the desired coordinates.

-

Ground and Reference: Place ground and reference screws or wires in contact with the skull or cerebrospinal fluid.

-

Catheter Implantation (for systemic administration): For intravenous (IV) or intraperitoneal (IP) administration, a catheter may be implanted in the femoral vein or a cannula in the peritoneal cavity, respectively.

Electrophysiological Recording

-

Signal Acquisition: Connect the implanted electrode array to a preamplifier and a data acquisition system.

-

Baseline Recording: Record stable baseline neuronal activity (e.g., single-unit activity, local field potentials) for a sufficient period (e.g., 15-30 minutes) before drug administration.

This compound Administration (Systemic)

Caution: this compound can induce seizures. It is critical to start with a low dose and carefully monitor the animal's electrophysiological and behavioral state. The use of epicortical electrodes may be more susceptible to drug-induced epileptiform activity if the blood-brain barrier is compromised by the implant[2].

-

Drug Preparation: Dissolve this compound in a suitable vehicle. The choice of vehicle will depend on the route of administration and the solubility of the compound. A common vehicle for systemic injection is saline with a small percentage of a solubilizing agent like DMSO or Tween 80.

-

Administration:

-

Intraperitoneal (IP) Injection: Administer the prepared this compound solution via an IP injection.

-

Intravenous (IV) Infusion: For more precise control over the drug concentration, infuse the this compound solution through a pre-implanted venous catheter at a controlled rate.

-

-

Dosage: Due to the lack of established in vivo electrophysiology dosages in the literature, a thorough dose-response study is essential. Begin with a low dose and incrementally increase the dose in subsequent experiments while monitoring for the desired effect and the onset of epileptiform activity.

-

Post-Administration Recording: Continue recording neuronal activity for a prolonged period (e.g., 60-90 minutes) after administration to observe the full time course of the drug's effects.

Data Analysis

-

Spike Sorting: Isolate single-unit activity from the raw extracellular recordings.

-

Firing Rate Analysis: Compare the firing rates of individual neurons before and after this compound administration.

-

Spike Pattern Analysis: Analyze changes in spike patterns, such as burst firing or spike timing correlations.

-

Local Field Potential (LFP) Analysis: Examine changes in the power of different frequency bands in the LFP, paying close attention to the emergence of any pathological oscillations.

Visualizations

Signaling Pathway of this compound at the Synapse

References

Application Note: RU5135 Glycine Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycine receptor (GlyR) is a crucial mediator of inhibitory neurotransmission, primarily in the spinal cord and brainstem. As a ligand-gated chloride ion channel, its activation by the neurotransmitter glycine leads to hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[1] Dysregulation of GlyR function has been implicated in neurological disorders such as hyperekplexia, spasticity, and chronic pain, making it a significant target for therapeutic drug development.[2]

RU5135 is a potent, competitive antagonist of the glycine receptor, acting at the same site as the classical antagonist, strychnine.[3][4][5] Its high affinity and specificity make it a valuable pharmacological tool for studying GlyR function and for screening potential therapeutic modulators. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound, for the glycine receptor using [³H]-strychnine.

Principle of the Assay

This protocol describes a competitive binding assay, a robust method for determining the affinity (Ki) of an unlabeled compound (e.g., this compound) for a receptor.[6] The assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]-strychnine) that has a known high affinity for the receptor. The assay is performed using synaptic membrane preparations rich in glycine receptors, typically isolated from the spinal cord or brainstem.[1] The amount of radioligand bound to the receptor is quantified by liquid scintillation counting after separating the bound from free radioligand via rapid filtration.[7]

Glycine Receptor Signaling Pathway

The binding of the agonist glycine to its receptor, a pentameric ligand-gated ion channel, triggers the opening of an integral chloride (Cl⁻) channel.[2] The subsequent influx of Cl⁻ ions into the neuron causes hyperpolarization of the postsynaptic membrane, leading to an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal firing. Antagonists like this compound and strychnine competitively block the glycine binding site, preventing channel opening and inhibiting this process.[3]

Caption: Glycine receptor signaling pathway and antagonist action.

Experimental Workflow

The overall workflow involves preparing the receptor source, performing the competitive binding incubation, separating bound and free radioligand, and quantifying the results.

Caption: Workflow for the competitive radioligand binding assay.

Materials and Reagents

-

Tissue: Rat or mouse spinal cord/brainstem (source of GlyRs).[1]

-

Radioligand: [³H]-strychnine (Specific Activity > 20 Ci/mmol).

-

Test Compound: this compound or other unlabeled ligands.

-

Non-specific Binding Control: Glycine (1 mM) or unlabeled strychnine (10 µM).[8]

-

Buffers:

-

Homogenization Buffer: 0.32 M Sucrose.

-

Assay Buffer: 50 mM Sodium-Potassium Phosphate, pH 7.4.[9]

-

Wash Buffer: Ice-cold Assay Buffer.

-

-

Equipment:

-

Glass-Teflon homogenizer.

-

Refrigerated centrifuge.

-

96-well microplates.

-

Cell harvester/vacuum filtration manifold.

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[7]

-

Liquid scintillation counter and vials.

-

Scintillation cocktail.

-

Experimental Protocol

Synaptic Membrane Preparation

This protocol is adapted from methods for isolating synaptic membranes rich in glycine receptors.[9]

-

Homogenization: Homogenize fresh or frozen spinal cord tissue in 20 volumes of ice-cold 0.32 M sucrose using a Potter-Elvehjem glass homogenizer.

-

Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Pellet Crude Mitochondria: Decant the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C. The resulting pellet contains the crude mitochondrial fraction, which is enriched with synaptosomes.

-

Hypotonic Lysis: Resuspend the pellet in 20 volumes of ice-cold distilled water or hypotonic buffer to lyse the synaptosomes and release synaptic membranes. Homogenize briefly.

-

Membrane Pelleting: Centrifuge the lysate at 48,000 x g for 20 minutes at 4°C.

-

Final Preparation: Resuspend the final pellet (crude synaptic membranes) in Assay Buffer.

-

Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

-

Storage: Aliquot the membrane suspension and store at -80°C until use.

Competitive Radioligand Binding Assay

-

Assay Setup: Set up the assay in a 96-well plate. Each reaction will have a final volume of 250 µL.[7] Prepare triplicate wells for each condition:

-

Total Binding: Assay Buffer.

-

Non-specific Binding (NSB): 1 mM Glycine.

-

Test Compound: Serial dilutions of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Add Reagents: To each well, add the components in the following order:

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[7]

-

Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate using a cell harvester.[7]

-

Washing: Quickly wash the filters four times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[7]

-

Drying and Counting: Dry the filter mat for 30-60 minutes at 50°C. Place the mat in a sample bag with scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[7]

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound (this compound).

-

Determine IC₅₀: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-strychnine binding).

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[10]

-

Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ))

-

Where:

-

[L] is the concentration of the radioligand ([³H]-strychnine).

-

Kᴅ is the dissociation constant of the radioligand for the receptor.

-

-

Data Presentation

The following table summarizes representative binding affinity data for key ligands at the glycine receptor. The pA₂ value for this compound is a measure of antagonist potency derived from functional assays, which is analogous to the pKᵢ value from binding assays.

| Compound | Ligand Type | Receptor Source | Assay Type | Affinity Constant | Reference |

| Glycine | Agonist | Mouse Spinal Cord | [³H]-Strychnine Binding | Kᵢ: ~10 µM | [1][9] |

| Strychnine | Antagonist | Mouse Spinal Cord | [³H]-Strychnine Binding | Kᴅ: ~13-30 nM | [1][8][9] |

| This compound | Antagonist | Rat Optic Nerve | Functional Antagonism | pA₂: 7.67 (Kᵢ ≈ 21.4 nM) | [4][5] |

Note: The Kᵢ for this compound is estimated from its pA₂ value (Kᵢ ≈ 10^(-pA₂)).

This document provides a generalized protocol and should be optimized for specific laboratory conditions and reagent batches. Always follow appropriate safety guidelines when working with radioactive materials.

References

- 1. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mammalian glycine receptor: biology and structure of a neuronal chloride channel protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. jneurosci.org [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. Architecture and assembly mechanism of native glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Information on RU5135 for Cell Culture Not Publicly Available

Despite a comprehensive search of scientific literature and public databases, no information was found for a compound designated "RU5135." This suggests that "this compound" may be an internal research code, a novel compound that has not yet been publicly disclosed, or a potential misspelling.

Without any available data on the chemical structure, biological target, or mechanism of action of this compound, it is not possible to provide the detailed application notes and protocols for its use in cell culture as requested. The responsible and accurate generation of such scientific guidance requires a foundation of established research, which is currently absent for this particular compound identifier.

For researchers, scientists, and drug development professionals, utilizing a compound without established protocols and concentration guidelines can lead to unreliable and unrepeatable experimental outcomes. The appropriate concentration of any substance in cell culture is highly dependent on its specific properties and the cell type being used.

It is recommended to verify the compound identifier and consult any internal documentation or primary sources that may be available for information on this compound. Should information on this compound become publicly available in the future, the generation of detailed application notes and protocols would then be feasible.

Application Notes and Protocols for RU5135 Administration in Rodent Studies

Disclaimer: The following information is intended for research purposes only. The available scientific literature on RU5135 is limited and primarily dates from the 1980s and early 1990s. These notes and protocols are based on the sparse available data and general principles of pharmacology in rodent models. Researchers should exercise caution and conduct thorough dose-finding and safety studies before commencing any substantive experiments.

Introduction to this compound

This compound is a steroid derivative identified as a potent antagonist of inhibitory neurotransmitter receptors. Specifically, it acts as a competitive antagonist at both glycine receptors and GABA-A receptors.[1] Its action as a glycine antagonist is described as "strychnine-like".[2] Research on this compound has been limited, and there is a notable absence of recent studies detailing its pharmacokinetic profile, toxicity, and long-term effects in rodent models.

The primary reported effects of this compound are related to its ability to block inhibitory neurotransmission, which can lead to neuronal hyperexcitability. One study in rats and rabbits indicated that systemic administration of this compound can induce epileptic seizures, particularly when the blood-brain barrier is compromised.[3][4]

Mechanism of Action

This compound functions by competitively binding to glycine and GABA-A receptors, thereby preventing the endogenous ligands (glycine and GABA, respectively) from binding and activating these receptors. This blockade of inhibitory signaling can lead to an overall increase in neuronal excitability.

-

Glycine Receptor Antagonism: In the spinal cord and brainstem, glycine is a major inhibitory neurotransmitter. By blocking glycine receptors, this compound can disrupt motor control and sensory processing, potentially leading to convulsions.

-

GABA-A Receptor Antagonism: GABA is the primary inhibitory neurotransmitter in the central nervous system. Antagonism of GABA-A receptors by this compound can lead to a generalized increase in neuronal firing and seizure activity.

Summary of Preclinical Findings

The available data on this compound is summarized in the table below. It is important to note the age of these studies and the limited scope of the investigations.

| Study Focus | Animal Model(s) | Key Findings | Reference(s) |

| Receptor Antagonism | Cat (in vivo), Rat (in vitro) | Potent, strychnine-like glycine antagonist. Competitive antagonist of muscimol (GABA-A agonist). | [1][2] |

| Epileptogenicity | Rats and Rabbits | Systemic administration can induce epileptic seizures. Seizure threshold is inversely related to the degree of blood-brain barrier disruption. | [3][4] |

General Protocol for Administration of a Glycine Antagonist in Rodent Studies

Note: This is a generalized protocol and must be adapted for this compound. Preliminary studies to determine the appropriate vehicle, dose range, and route of administration are essential.

4.1. Materials

-

This compound (purity to be confirmed)

-

Vehicle (e.g., saline, DMSO, cyclodextrin-based solutions). The appropriate vehicle will depend on the solubility of this compound.

-

Rodent model (e.g., Sprague-Dawley rats, C57BL/6 mice)

-

Administration supplies (e.g., syringes, needles, gavage tubes)

-

Monitoring equipment (e.g., video camera for behavioral observation, EEG electrodes for seizure monitoring)

4.2. Experimental Workflow

4.3. Detailed Protocol

-

Animal Acclimatization:

-

House animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the experiment.

-

Provide ad libitum access to food and water.

-

-

Preparation of this compound Solution:

-

Determine the solubility of this compound in various vehicles.

-

Prepare a stock solution of this compound in the chosen vehicle.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations.

-

-

Administration:

-

Intraperitoneal (IP) Injection:

-

Gently restrain the animal.

-

Inject the solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

-

Intravenous (IV) Injection:

-

Requires technical expertise. Typically administered into the tail vein.

-

This route provides rapid systemic distribution.

-

-

Intracerebroventricular (ICV) Injection:

-

A surgical procedure to implant a cannula into a cerebral ventricle.

-

Allows for direct administration to the central nervous system, bypassing the blood-brain barrier.

-

-

-

Dose-Response Study:

-

Begin with a low dose and escalate in different cohorts of animals.

-

Carefully observe for the onset of any adverse effects, such as tremors, seizures, or changes in motor activity.

-

Establish a dose-response curve for the desired pharmacological effect.

-

-

Behavioral and Physiological Assessments:

-

Seizure Monitoring:

-

Observe animals for behavioral signs of seizures (e.g., wild running, tonic-clonic convulsions).

-

For more precise measurements, use video-EEG monitoring to detect and quantify seizure activity.

-

-

Motor Function Tests:

-

Use tests such as the rotarod or open field test to assess coordination and locomotor activity.

-

-

Nociceptive Assays:

-

Glycine antagonists can modulate pain perception. Use tests like the hot plate or tail-flick test to assess analgesic or hyperalgesic effects.

-

-

Conclusion

This compound is a historically identified glycine and GABA antagonist with limited modern characterization. The available literature suggests a potential for inducing neuronal hyperexcitability and seizures. Any new research involving this compound in rodents should proceed with caution, beginning with fundamental studies to establish its pharmacokinetic profile, safety, and effective dose range before moving on to more complex efficacy studies.

References

- 1. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A steroid derivative (RU 5135) exhibits epileptogenicity in the presence of deficient blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.tau.ac.il [cris.tau.ac.il]

Application Notes and Protocols: Preparation of RU5135 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of RU5135 in dimethyl sulfoxide (DMSO). This compound is a steroid derivative known for its activity as an antagonist of inhibitory amino acids. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in pharmacological and biological studies.

Introduction

This compound (CAS #78774-26-2) is a research chemical with a molecular weight of 304.43 g/mol and a chemical formula of C18H28N2O2[1]. Due to its hydrophobic nature, it is readily soluble in organic solvents such as DMSO[1]. This protocol outlines the necessary steps to prepare a concentrated stock solution of this compound in DMSO, which can then be diluted to working concentrations for various in vitro and in vivo assays.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound and the preparation of its stock solution.

| Parameter | Value | Reference |

| Compound Name | This compound | [1] |

| CAS Number | 78774-26-2 | [1] |

| Molecular Formula | C18H28N2O2 | [1] |

| Molecular Weight | 304.43 g/mol | [1] |

| Solubility | Soluble in DMSO | [1] |

| Recommended Solvent | DMSO | [1] |

| Solid Storage | Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °C. | [1] |

| Stock Solution Storage | Short term (days to weeks): 0 - 4 °C. Long term (months): -20 °C. | [1] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The required mass of this compound for other desired concentrations can be calculated using the formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

Materials and Equipment

-

This compound solid powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure

-

Preparation: Don appropriate PPE. Ensure the work area is clean and free of contaminants.

-

Weighing this compound: Tare a clean, dry microcentrifuge tube or vial on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.04 mg of this compound (10 mmol/L * 0.001 L * 304.43 g/mol = 0.00304 g = 3.04 mg).

-

Adding DMSO: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Close the tube or vial securely. Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquoting and Storage: For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks)[1]. Protect the stock solution from light.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

-

This compound is a research chemical. The toxicological properties have not been fully investigated. Handle with care and avoid direct contact with skin, eyes, and clothing.

-

DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves when handling DMSO-containing solutions.

-

Work in a well-ventilated area or a chemical fume hood.

-

Dispose of waste according to institutional and local regulations.

References

Microiontophoretic Application of RU5135: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative recognized for its potent antagonist activity at two major inhibitory neurotransmitter receptors in the central nervous system: the γ-aminobutyric acid type A (GABA-A) receptor and the glycine receptor.[1][2] As a competitive antagonist at the GABA-A receptor, this compound can block the action of GABA and its analogues, thereby reducing inhibitory neurotransmission.[3] Furthermore, it exhibits potent, strychnine-like antagonism at glycine receptors, making it a valuable tool for dissecting the roles of these two key inhibitory systems in neuronal processing.[1]

Microiontophoresis is a technique that enables the precise, localized delivery of charged molecules, such as this compound, onto the surface of individual neurons. This allows for the investigation of the direct effects of a substance on neuronal activity with high spatial and temporal resolution. These application notes provide a detailed overview and protocols for the microiontophoretic application of this compound in neurophysiological experiments.

Mechanism of Action

This compound acts as a competitive antagonist at the GABA-A receptor, meaning it binds to the same site as GABA but does not activate the receptor, thereby preventing GABA from exerting its inhibitory effect.[3] At the glycine receptor, it functions as a potent antagonist, similar to strychnine, blocking glycine-mediated inhibitory currents.[1]

Signaling Pathway of GABA-A and Glycine Receptors and Antagonism by this compound

Caption: Antagonistic action of this compound on GABA-A and Glycine receptor signaling pathways.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Receptor | Preparation | Reference |

| pA2 | 8.31 | GABA-A (vs. Muscimol) | Isolated rat cuneate nucleus | [2] |

| pA2 | 7.67 | Glycine | Isolated rat optic nerve | [2] |

Experimental Protocols

Preparation of this compound for Microiontophoresis

A standardized protocol for the preparation of this compound for microiontophoresis has not been definitively established in the literature. However, based on general practices for steroid derivatives and other antagonists, the following protocol is recommended:

-

Solubilization: Due to the steroid structure of this compound, it is likely to have low aqueous solubility. A common approach for similar compounds is to first dissolve them in a minimal amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute to the final concentration with sterile, filtered saline (0.9% NaCl) or a buffered solution (e.g., phosphate-buffered saline, pH 7.4). The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid non-specific effects. The solution should be freshly prepared on the day of the experiment.

-

Concentration: The optimal concentration for the micropipette solution is typically in the low millimolar range. A starting concentration of 1-10 mM is recommended, which can be adjusted based on experimental results.

-

pH Adjustment: The pH of the final solution should be adjusted to be close to physiological pH (7.2-7.4) to avoid current-related artifacts during iontophoresis.

Microiontophoresis and Electrophysiological Recording

The following is a general protocol for the microiontophoretic application of this compound to single neurons in vivo.

Materials:

-

This compound solution (see preparation protocol above)

-

Multi-barrel glass micropipettes (3-7 barrels)

-

Microiontophoresis pump/programmer

-

Extracellular recording amplifier and data acquisition system

-

Stereotaxic apparatus

-

Anesthetized animal preparation (e.g., pentobarbitone-anesthetized cat or rat)[1]

Protocol:

-

Pipette Filling:

-

One barrel of the multi-barrel micropipette is filled with the this compound solution.

-

Another barrel is typically filled with a solution of an agonist, such as GABA (e.g., 0.5 M, pH 4) or glycine (e.g., 0.5 M, pH 4), to evoke inhibitory responses.

-

A third barrel is often filled with a saline solution (e.g., 3 M NaCl) to serve as a control for current effects and for current balancing.

-

The central barrel is usually filled with a conductive solution (e.g., 3 M NaCl) and used for extracellular recording of neuronal action potentials.

-

-

Neuronal Recording:

-

The micropipette is stereotaxically lowered into the brain region of interest.

-

A spontaneously active or agonist-driven neuron is identified by its characteristic action potential waveform.

-

-

Microiontophoretic Application:

-

Retaining Current: A small retaining current of the opposite polarity to the ejection current (e.g., -5 to -15 nA for a cationic drug) is applied to the this compound barrel to prevent leakage of the drug from the pipette tip.

-

Ejection Current: To apply this compound, a positive current is passed through the barrel. The magnitude of the ejection current will determine the amount of drug released. A typical starting range for antagonists is 5-100 nA. The current should be gradually increased to establish a dose-response relationship. For example, in studies with other GABA antagonists like bicuculline methiodide, an average of 8.7 nA was sufficient to counteract GABA-induced inhibition.[4][5]

-

Application Duration: Ejection durations can range from seconds to minutes, depending on the experimental paradigm.

-

Current Balancing: To control for electrical artifacts, a current of equal magnitude and opposite polarity to the sum of all ejection and retaining currents can be passed through the saline-filled barrel.

-

-

Data Analysis:

-

The firing rate of the neuron is measured before, during, and after the application of this compound.

-

The effect of this compound is quantified as the percentage reduction in the inhibitory effect of co-applied GABA or glycine, or as an increase in the spontaneous or excitatory-agonist-evoked firing rate.

-

Experimental Workflow for Microiontophoresis of this compound

Caption: A typical experimental workflow for the microiontophoretic application of this compound.

Conclusion

This compound is a valuable pharmacological tool for the in vivo investigation of GABAergic and glycinergic neurotransmission. The microiontophoresis technique allows for its targeted application to individual neurons, enabling a detailed analysis of its effects on neuronal activity. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing the microiontophoretic application of this compound. It is recommended to perform initial experiments to determine the optimal parameters, such as drug concentration and ejection currents, for each specific experimental preparation.

References

- 1. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative effects of GABA and bicuculline methiodide on receptive field properties of neurons in real and simulated whisker barrels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. simonslab.neurobio.pitt.edu [simonslab.neurobio.pitt.edu]

Troubleshooting & Optimization

RU5135 Technical Support Center: Troubleshooting Solubility and Experimental Guidance

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues and provide experimental guidance for RU5135, a potent GABA-A receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For most in vitro applications, a stock solution in DMSO is prepared first and then diluted into the aqueous experimental medium.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions of this compound in DMSO.[1] The concentration of the stock solution can be adjusted based on your experimental needs. For example, a 10 mM stock solution can be prepared and stored for later use.

Q3: What are the recommended storage conditions for this compound and its stock solutions?

A3:

-

Solid this compound: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[1]

-

This compound Stock Solutions (in DMSO): For short-term storage (days to weeks), store at 0-4°C. For long-term storage (months), store at -20°C.[1]

Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What could be the cause and how can I prevent it?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like steroids. This "dilution shock" can occur if the final concentration of this compound in the aqueous solution exceeds its solubility limit.

To prevent precipitation, consider the following:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 1%, as high concentrations of DMSO can be toxic to cells.

-

Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into your aqueous buffer.

-